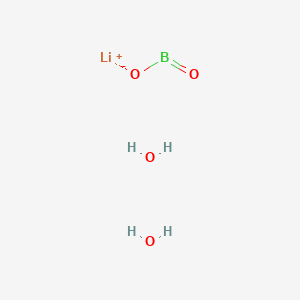

Lithium metaborate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium metaborate dihydrate is a useful research compound. Its molecular formula is BH4LiO4 and its molecular weight is 85.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Silicate Analysis : Lithium metaborate is effective for silicate and other rock-forming mineral analysis, used in X-ray spectrography, atomic absorption, and emission spectrometry (Ingamells, 1970).

Thermal Dehydration Studies : Investigating the thermal dehydration of lithium metaborate dihydrate has revealed various reaction steps and mechanisms, contributing to our understanding of its thermal behavior (Koga & Utsuoka, 2006).

Genotoxicity and Antioxidant Effects : Studies on the genotoxic and antioxidant effects of this compound on human whole blood lymphocytes show that it is non-genotoxic and exhibits antioxidant activities (Çelikezen et al., 2016).

Protective Effects Against Oxidative Stress : Research on Wistar albino male rats has shown that pretreatment with this compound can protect against CdCl2-induced oxidative stress and imbalance of bioelements (Taşdemir et al., 2019).

Hydrogen Storage Material : Lithium borohydride, which produces this compound as a hydrolysis product, is considered an attractive potential hydrogen storage material (Goudon et al., 2010).

Salt-Water Ternary System Analysis : The solubilities, densities, and refractive indices in the salt-water ternary system (LiCl + LiBO2 + H2O) have been determined, contributing to the understanding of this compound in various solution conditions (Gao et al., 2015).

Devitrification and Glass Formation : Studies on the devitrification of lithium metaborate have provided insights into the polymorphism and glass formation processes associated with this compound (Chryssikos et al., 1990).

Vaporization Studies : Mass-spectrometric studies of lithium metaborate vaporization have contributed to the understanding of its thermodynamics and molecular behavior (Büchler & Berkowitz-Mattuck, 1963).

Phosphorus Analysis in Soils and Plants : Lithium metaborate has been examined as an alternative in methods for measuring total elements in soil, geological, plant, and other natural organic compounds, especially for phosphorus analysis (Kowalenko & Babuin, 2014).

Crystallization Behavior : Research on lithium borate glasses has explored the glass-forming ability and crystallization behavior, providing valuable information for materials science applications (Goktas et al., 1992).

Copper Smelting Slag Analysis : Lithium metaborate has been used in methods for the analysis of copper smelting slags, demonstrating its utility in metallurgical applications (Bailey & Wood, 1974).

Mechanism of Action

Target of Action

Lithium metaborate dihydrate primarily targets acidic oxides . These include SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 . The compound’s role is to dissolve these acidic oxides, which is crucial in various industrial applications .

Mode of Action

This compound interacts with its targets (acidic oxides) by dissolving them . This interaction results in the formation of a solution that can be used for further analysis or processing .

Biochemical Pathways

One study suggests that it may have an impact on the antioxidant defense system and trace element homeostasis . In this study, pretreatment with this compound was found to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity .

Pharmacokinetics

Lithium clearance could be predicted from renal function and body size of patients .

Result of Action

The result of this compound’s action is the dissolution of acidic oxides . In a biological context, it has been observed to decrease MDA levels and increase SOD activity, suggesting a potential protective effect against oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its solubility in water increases with temperature . Furthermore, it is used in various environments, including laboratories and industries, where it serves as a flux or solvent to dissolve oxide samples for analysis .

Safety and Hazards

Future Directions

Lithium metaborate has been used in the determination of whole-rock chemistry, which has implications for lithogeochemistry and mineral exploration . It has also been used in the study of the effects of pretreatment with lithium metaborate dihydrate on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd .

Biochemical Analysis

Cellular Effects

Studies have shown that lithium metaborate dihydrate has some effects on antioxidant defense systems and trace element homeostasis . For example, in a study with Wistar albino male rats, pretreatment with this compound significantly decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity .

Molecular Mechanism

Lithium metaborate has several crystal forms, and its structure consists of infinite chains of trigonal planar metaborate anions . This structure may influence its interactions at the molecular level.

Temporal Effects in Laboratory Settings

Lithium metaborate forms glass relatively easily, and the ratio of tetrahedral to trigonal boron has been shown to be strongly temperature-dependent in the liquid and supercooled liquid state .

Metabolic Pathways

Lithium, a component of this compound, has been found to modulate several metabolic pathways .

Properties

IUPAC Name |

lithium;oxido(oxo)borane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQFCAELLTPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(=O)[O-].O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4LiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635440 |

Source

|

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15293-74-0 |

Source

|

| Record name | lithium;oxido(oxo)borane;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?

A2: Understanding the solubility behavior of this compound (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.

Q2: Are there any potential health concerns associated with exposure to this compound?

A3: While not directly addressed in the provided research, one study investigates the effects of this compound pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)